molecular formula C16H14N2O4 B1243254 5,10-Dihydro-1,6-phenazinedicarboxylic acid dimethyl ester CAS No. 193421-85-1

5,10-Dihydro-1,6-phenazinedicarboxylic acid dimethyl ester

Cat. No.: B1243254
CAS No.: 193421-85-1
M. Wt: 298.29 g/mol
InChI Key: UPPNHEPSLLKMGH-UHFFFAOYSA-N
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Description

5,10-Dihydro-1,6-phenazinedicarboxylic acid dimethyl ester is a natural product found in Bacteria and Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound has been synthesized and characterized as part of a series involving dialkyl esters of tetrazine derivatives. This synthesis involved a two-stage process including re-esterification and subsequent dehydrogenation, with structures confirmed by NMR and mass spectra (Frebort et al., 2008).

Application in Antibacterial Research

  • Liquid chromatography and mass spectrometry-assisted metabolomic profiling identified that co-culture of certain sponge-associated actinomycetes induced the accumulation of metabolites including phenazine-derived compounds like dimethyl phenazine-1,6-dicarboxylate. These compounds showed antibacterial and antibiofilm activities, suggesting their potential as antibiotic scaffolds (Hifnawy et al., 2020).

Photophysical Studies

  • A study on N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which are structurally related to dimethyl phenazine, revealed unique photophysical behaviors like wide-tuning emission from red to deep blue and white light generation. This suggests potential applications in optical materials and light-emitting devices (Zhang et al., 2015).

Crystal and Molecular Structure Analysis

  • The oxidation of similar compounds under various conditions leads to different iodine-containing solids, with the crystal and molecular structure of these compounds providing insights into their chemical behavior and potential applications (Keller et al., 1978).

Applications in Redox Flow Batteries

  • 5,10-Dihydro-5,10-dimethylphenazine has been reported as a promising posolyte for high-energy-density redox flow batteries, demonstrating the utility of this class of compounds in energy storage and conversion (Li & Lu, 2018).

Properties

CAS No.

193421-85-1

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

dimethyl 5,10-dihydrophenazine-1,6-dicarboxylate

InChI

InChI=1S/C16H14N2O4/c1-21-15(19)9-5-3-7-11-13(9)17-12-8-4-6-10(14(12)18-11)16(20)22-2/h3-8,17-18H,1-2H3

InChI Key

UPPNHEPSLLKMGH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC=C1)NC3=C(C=CC=C3N2)C(=O)OC

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC3=C(C=CC=C3N2)C(=O)OC

Synonyms

5,10-dihydrophencomycin methyl ester
DHP methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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